N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline
Description
Properties
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-17-13-14-21(18(2)15-17)23-16-22(28(24,25)19-9-5-3-6-10-19)29(26,27)20-11-7-4-8-12-20/h3-16,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMQKMOKTNVKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline typically involves the reaction of 2,4-dimethylaniline with a sulfone precursor under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which facilitates the formation of the desired compound through the coupling of aryl halides with sulfone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various catalytic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The sulfone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The dimethylaniline moiety may also contribute to the compound’s overall activity by interacting with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Effects of Substituents
Compound A : N-(2-nitrobenzalidene)-2,4-dimethylaniline (Schiff base)
- Structure : A Schiff base derived from 2,4-dimethylaniline and 2-nitrobenzaldehyde.
- Key Differences :
- Replaces the ethenyl-sulfonyl bridge with a nitro-substituted imine (C=N) group.
- Nitro groups are electron-withdrawing, similar to benzenesulfonyl, but the conjugation pathway differs due to the Schiff base structure.
- Optical Properties: Exhibits short one-photon absorption wavelengths (visible/near-IR), leading to optical transparency. Non-zero second hyperpolarizabilities indicate third-order NLO activity, attributed to charge-transfer interactions between the nitro and aniline groups.
- Applications: Potential in optical communications due to NLO behavior .
Compound B : 2,5-Bis{2,2-bis[4-(dimethylamino)phenyl]ethenyl}-N,N′-diphenylbenzene-1,4-diamine
- Structure: Features an ethenyl bridge with dimethylamino-phenyl substituents (electron-donating groups).
- Key Differences: Dimethylamino groups enhance electron density in the ethenyl bridge, contrasting with the electron-withdrawing sulfonyl groups in the target compound. Extended conjugation due to oligo(phenylenevinylene) backbone.
- Optical Properties: Environment-sensitive fluorescence (solvatochromism), useful as a pH or polarity sensor.
- Applications : Chromophores/fluorophores in sensing and photonic devices .
Compound C : N-[2,2-bis(phenylsulfonyl)ethenyl]-2,6-dimethyl-pyrimidin-4-amine
- Structure : Similar bis(phenylsulfonyl)ethenyl bridge but attached to a pyrimidin-4-amine instead of aniline.
- Key Differences :
- Pyrimidin-4-amine is less basic than aniline, reducing electron donation to the ethenyl bridge.
- Steric effects from 2,6-dimethyl groups may hinder conjugation.
- Optical Properties :
- Likely exhibits red-shifted absorption compared to the target compound due to reduced electron density.
- Sulfonyl groups enhance thermal stability and solubility in polar solvents.
- Applications: Potential as a pharmaceutical intermediate or agrochemical precursor .
Compound D : Acetamide, N-[2,2-bis(4-methoxyphenyl)ethenyl]-
- Structure : Ethenyl bridge substituted with 4-methoxyphenyl groups and an acetamide moiety.
- Key Differences :
- Methoxy groups are electron-donating, creating a more electron-rich ethenyl system.
- Acetamide substituent introduces hydrogen-bonding capability.
- Optical Properties :
- Expected bathochromic shift compared to sulfonyl-containing analogs due to increased electron density.
- Lower thermal stability than sulfonyl-substituted compounds.
- Applications : Possible use in organic electronics or as a dye precursor .
Comparative Data Table
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Biological Activity
N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline is a complex organic compound that has garnered interest in various fields including medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of sulfone groups and a dimethylaniline moiety , which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 421.54 g/mol.
Structural Formula
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfone groups allow for participation in redox reactions, while the dimethylaniline moiety may facilitate interactions with biological receptors or enzymes. The compound's mechanism of action has been explored in several studies focusing on its anti-inflammatory , antimicrobial , and anticancer properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In one study, it was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results are summarized in the following table:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. A study demonstrated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) are presented below:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Bacillus subtilis | 64 | |
| Escherichia coli | >128 |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rat models of arthritis, this compound was administered at varying doses (5 mg/kg to 20 mg/kg). The results indicated a dose-dependent reduction in joint swelling and pain behavior compared to control groups receiving a placebo.
Case Study 2: Anticancer Potential
Another investigation focused on the compound's anticancer effects on human cancer cell lines (e.g., breast cancer MCF-7 cells). The compound showed cytotoxic effects with an IC50 value of approximately 10 µM after 48 hours of exposure. This suggests potential for further development as an anticancer agent.
Q & A
Basic: What are the primary synthetic pathways for N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline, and what critical reaction conditions must be controlled?
The synthesis typically involves condensation reactions between 2,4-dimethylaniline derivatives and bis(benzenesulfonyl)ethylene precursors. Key steps include:
- Sulfonation : Introducing benzenesulfonyl groups via electrophilic substitution, often using sulfonyl chlorides under anhydrous conditions.
- Coupling : Formation of the ethenyl bridge via Wittig or Horner-Wadsworth-Emmons reactions, requiring strict temperature control (e.g., 0–5°C for intermediates) and catalysts like triethylamine .
- Purification : Chromatography or recrystallization in solvents like dichloromethane to isolate the product .
Critical parameters include solvent polarity, base selection (e.g., NaOH vs. triethylamine), and exclusion of moisture to prevent hydrolysis of sulfonyl groups .
Advanced: How can researchers optimize reaction yields while minimizing byproducts like 2,4-dimethylaniline?
Byproduct formation (e.g., 2,4-dimethylaniline) can arise from incomplete coupling or reductive cleavage. Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) to enhance coupling efficiency.
- Real-time monitoring : Use of HPLC or GC-MS to track intermediate formation and adjust stoichiometry .
- Redox control : Addition of mild oxidizing agents (e.g., MnO₂) to stabilize the ethenyl bridge and suppress reduction .
Evidence from methylaniline synthesis shows that adjusting the base (e.g., K₂CO₃ vs. NaH) can shift the 2,6-/2,4-dimethylaniline ratio from 2:1 to higher selectivity .
Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray diffraction (XRD) : Resolves the crystal structure, confirming sulfonyl group geometry and steric effects from the dimethylaniline moiety. Example: Similar compounds show distorted tetrahedral geometry at sulfonyl centers .
- NMR spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substitution on aniline), while ¹³C NMR confirms sulfonyl carbon shifts (~110–120 ppm) .
- FT-IR : Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ correspond to asymmetric and symmetric S=O stretching .
Advanced: How can computational methods resolve contradictions in experimental data (e.g., optical properties vs. theoretical predictions)?
Discrepancies in nonlinear optical (NLO) properties often stem from solvent effects or crystal packing. To address this:
- Configuration Interaction (CI) calculations : Predict one-photon absorption (OPA) wavelengths and compare with UV-Vis data. For example, compounds with nitro groups show OPA <450 nm, but solvent polarity can redshift λmax by 10–20 nm .
- Density Functional Theory (DFT) : Models hyperpolarizability (β) to explain NLO activity. Discrepancies between experimental and theoretical β values may arise from intermolecular interactions in crystalline vs. solution states .
Advanced: What methodologies evaluate the third-order nonlinear optical (NLO) properties of this compound?
- Z-scan technique : Measures nonlinear refractive index (n₂) and absorption coefficient (β) using pulsed lasers (e.g., Nd:YAG, 532 nm). High n₂ values (>10⁻¹² cm²/W) indicate potential for photonic applications .
- Hyper-Rayleigh scattering : Quantifies second-harmonic generation (SHG) efficiency, though third-order effects require phase-matched crystals .
- Theoretical benchmarking : Compare experimental NLO data with CI/DFT results to validate charge-transfer mechanisms in the ethenyl-sulfonyl system .
Basic: What are the key applications of this compound in material science and biochemistry?
- Material science : As a NLO chromophore for optical limiting devices or electro-optic modulators due to its conjugated ethenyl bridge and electron-withdrawing sulfonyl groups .
- Biochemistry : Potential as a biochemical probe targeting sulfonation-dependent enzymes (e.g., sulfotransferases) or as a fluorescent tag via functionalization with auxochromes .
Advanced: How can researchers design derivatives to enhance thermal stability for optoelectronic applications?
- Substituent engineering : Introducing electron-donating groups (e.g., -OCH₃) on the aniline ring to increase conjugation length and thermal resistance.
- Co-crystallization : Forming salts with bulky counterions (e.g., tetrabutylammonium) to improve melting points (>200°C) .
- Crosslinking : Polymerizable ethenyl groups can be added for integration into stable thin films .
Basic: What analytical techniques detect trace impurities (e.g., 2,4-dimethylaniline) in the final product?
- GC-MS : Identifies low-concentration byproducts using selective ion monitoring (SIM) for m/z 121 (base peak of dimethylaniline) .
- HPLC-PDA : Resolves impurities with UV detection at 254 nm, optimized using C18 columns and acetonitrile/water gradients .
Advanced: What role do solvent effects play in modulating the compound’s photophysical behavior?
Polar solvents (e.g., DMF) stabilize charge-transfer excited states, increasing fluorescence quantum yield (ΦF) but reducing NLO activity due to dipole-dipole quenching. Apolar solvents (e.g., toluene) enhance hyperpolarizability by maintaining a rigid, planar conformation .
Basic: What safety protocols are essential during synthesis and handling?
- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors.
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles when handling corrosive reagents.
- Waste disposal : Neutralize sulfonic acid byproducts with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
